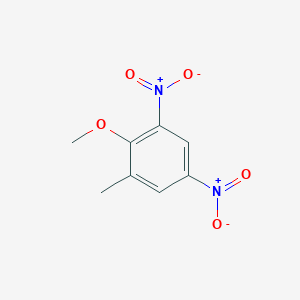

2-Methoxy-1-methyl-3,5-dinitrobenzene

Vue d'ensemble

Description

2-Methoxy-1-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of methoxy, methyl, and dinitro functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-methyl-3,5-dinitrobenzene typically involves the nitration of 2-methoxy-1-methylbenzene (also known as o-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-1-methyl-3,5-dinitrobenzene undergoes various types of chemical reactions, including:

Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution compared to unsubstituted benzene. it can still undergo reactions such as halogenation and sulfonation under appropriate conditions.

Reduction Reactions: The nitro groups in this compound can be reduced to amino groups using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Oxidation Reactions: The methoxy and methyl groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used for halogenation reactions.

Reduction: Tin and hydrochloric acid or catalytic hydrogenation with palladium on carbon are common reducing agents.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Reduction: The reduction of nitro groups leads to the formation of 2-methoxy-1-methyl-3,5-diaminobenzene.

Oxidation: Oxidation of the methoxy and methyl groups can result in the formation of 2-methoxy-1-carboxy-3,5-dinitrobenzene or other oxidized derivatives.

Applications De Recherche Scientifique

2-Methoxy-1-methyl-3,5-dinitrobenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methoxy-1-methyl-3,5-dinitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups also contribute to the compound’s overall reactivity and interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-1-methyl-4,6-dinitrobenzene: Similar structure but with nitro groups at different positions.

2-Methoxy-1-methyl-3,5-diaminobenzene: Reduction product of 2-Methoxy-1-methyl-3,5-dinitrobenzene.

2-Methoxy-1-methyl-3,5-dichlorobenzene: Halogenated derivative with chlorine atoms instead of nitro groups.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups creates a compound with distinct chemical properties that can be exploited in various research and industrial applications.

Activité Biologique

2-Methoxy-1-methyl-3,5-dinitrobenzene, also known as a nitroaromatic compound, is notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential applications in various fields.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 196.17 g/mol |

| Melting Point | 63-65 °C |

| Boiling Point | 270 °C |

| Density | 1.36 g/cm³ |

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The nitro groups in the structure can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction often results in alterations in cellular signaling pathways and can induce oxidative stress.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .

2. Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways . Its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on tumor cells.

3. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammatory responses, making it a candidate for further research in inflammatory disease models .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an alternative treatment option for resistant infections .

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, researchers treated human breast cancer cell lines (MCF-7) with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

Case Study 3: In Vivo Inflammatory Model

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential therapeutic role in managing inflammatory conditions .

Propriétés

IUPAC Name |

2-methoxy-1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHBHMOBNNBYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324280 | |

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-13-2 | |

| Record name | NSC406250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.